Mass Spectrometric Differentiation: +4 Da Mass Shift Enables Baseline Resolution from Unlabeled Analyte in LC-MS/MS
The target compound incorporates four deuterium atoms, resulting in a molecular weight of 334.5 g/mol, compared to 330.5 g/mol for the unlabeled 3-methoxy-pregnenolone (C22H34O2) [1]. This +4 Da mass shift ensures distinct m/z values for precursor and product ions in tandem mass spectrometry, allowing unambiguous separation from the endogenous or dosed unlabeled analyte [2]. A minimum mass shift of 3 Da is generally recommended to avoid isotopic overlap with naturally occurring 13C isotopes [3].
| Evidence Dimension | Molecular weight difference (mass shift) |
|---|---|
| Target Compound Data | 334.5 g/mol (C22H30D4O2) |
| Comparator Or Baseline | 330.5 g/mol for unlabeled 3-methoxy-pregnenolone (C22H34O2) |
| Quantified Difference | +4.0 Da |
| Conditions | Calculated from molecular formula |
Why This Matters
A mass shift of at least +3 Da is generally recommended to avoid isotopic overlap with naturally occurring 13C isotopes of the analyte; the +4 Da shift here provides a clean analytical window for accurate quantification.
- [1] MedChemExpress. MAP4343-d4 Product Page. Accessed 2026. View Source
- [2] Stokvis E, Rosing H, Beijnen JH. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Commun Mass Spectrom. 2005;19(3):401-407. View Source
- [3] ResolveMass Laboratories. How to use deuterated internal standards in LC-MS. LinkedIn Article. Accessed 2026. View Source
